molecular formula C25H54Cl2N4O3 B114138 Npc-15437 dihydrochloride selective prot ein kin CAS No. 141774-20-1

Npc-15437 dihydrochloride selective prot ein kin

Cat. No.: B114138
CAS No.: 141774-20-1
M. Wt: 529.6 g/mol
InChI Key: GTFUFMLQSIAASY-HTJANFELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Npc-15437 dihydrochloride selective prot ein kin is a versatile chemical compound used in diverse scientific research. Its unique structure allows for innovative applications, from drug development to molecular biology studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Npc-15437 dihydrochloride selective prot ein kin involves multiple steps. The starting materials typically include hexanamide derivatives and tridecanoylpiperidine. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include purification steps such as crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Npc-15437 dihydrochloride selective prot ein kin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Cancer Research
    • NPC-15437 has been utilized to examine its effects on drug resistance mechanisms in cancer cells. Studies have shown that it can modulate P-glycoprotein-mediated resistance in breast cancer cell lines, enhancing the efficacy of chemotherapeutic agents like anthracyclines and vinca alkaloids .
    • Case Study : In vitro experiments demonstrated that NPC-15437 significantly reduced resistance to doxorubicin in MCF-7/Adria cells, suggesting its potential role in overcoming chemoresistance.
  • Neuroscience
    • The compound has been implicated in studies related to addiction and neuroprotection. For instance, intra-accumbens infusion of NPC-15437 reduced nicotine-seeking behavior in animal models, indicating its potential for treating substance use disorders .
    • Case Study : Research involving rats showed that NPC-15437 effectively blocked conditioned place preference induced by amphetamines, highlighting its role in modulating reward pathways associated with addiction .
  • Cell Growth and Signaling Pathways
    • NPC-15437 has been employed to investigate the regulatory functions of PKC in cell growth inhibition. In yeast models, it was found to abolish the growth inhibitory effects induced by PKC activators such as PMA (phorbol 12-myristate 13-acetate) .
    • Case Study : Experiments indicated that treatment with NPC-15437 restored normal growth rates in yeast cells subjected to PKC activation, underscoring its utility in dissecting PKC signaling pathways.

Data Tables

Application AreaFindingsReference
Cancer ResearchModulates P-glycoprotein-mediated drug resistance; enhances efficacy of chemotherapy agents ,
NeuroscienceReduces nicotine-seeking behavior; blocks amphetamine-induced conditioned place preference ,
Cell Growth ControlAbolishes growth inhibition from PKC activators; restores normal growth rates

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may inhibit protein kinase C by binding to its regulatory domain, thereby affecting cellular signaling pathways. This interaction can lead to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

    Lisdexamfetamine: A similar compound used in the treatment of attention-deficit/hyperactivity disorder (ADHD).

    NPC 15437: Another compound that inhibits protein kinase C and is used in cancer research

Uniqueness

Npc-15437 dihydrochloride selective prot ein kin is unique due to its specific structure, which allows for selective inhibition of protein kinase C and other molecular targets. This makes it a valuable tool in both basic and applied research .

Biological Activity

NPC-15437 dihydrochloride is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. This article explores the biological activity of NPC-15437, focusing on its mechanisms of action, effects in different biological models, and potential therapeutic applications.

NPC-15437 acts primarily by inhibiting the activity of specific PKC isoforms. It has been shown to competitively inhibit phorbol ester-induced activation of PKC with an IC50 value of approximately 19 µM and a Ki value for phosphatidylserine-induced activation around 5 µM . By blocking PKC activity, NPC-15437 can alter downstream signaling pathways that are critical for various physiological and pathological processes.

1. Yeast Model Studies

In yeast models, NPC-15437 has demonstrated significant effects on cell growth and cycle regulation. For instance, when yeast cells expressing PKCδ were treated with NPC-15437 alongside phorbol 12-myristate 13-acetate (PMA), the growth inhibition typically induced by PMA was markedly reduced . This suggests that NPC-15437 effectively inhibits PKCδ activity, which is crucial for cell cycle progression.

2. Nicotine-Seeking Behavior in Rodent Models

In studies involving rodent models, NPC-15437 was administered via intra-accumbens infusion to evaluate its impact on nicotine-seeking behavior. The results indicated that NPC-15437 significantly reduced cue-induced reinstatement of nicotine-seeking behavior, implicating PKC signaling in addiction-related behaviors . This finding highlights the potential of NPC-15437 as a therapeutic agent for substance use disorders.

Table 1: Summary of Key Studies Involving NPC-15437

Study ReferenceModel UsedFindings
Saraiva et al. (2003) YeastNPC-15437 reduced PMA-induced growth inhibition in PKCδ-expressing cellsConfirmed NPC-15437's role as a PKC inhibitor
Martín-García et al. (2013) RodentReduced nicotine-seeking behavior through PKC inhibitionSuggests potential for treating addiction
Huwiler et al. (1998)Mammalian CellsCeramide inhibited PKCδ activity in vitroSupports the role of ceramide as a modulator of PKCδ

Potential Therapeutic Applications

The ability of NPC-15437 to selectively inhibit PKC suggests several therapeutic applications:

  • Neurological Disorders : Given its effects on signaling pathways involved in neuronal function, NPC-15437 may be beneficial in treating conditions like Parkinson's disease or other neurodegenerative disorders where PKC signaling is disrupted.
  • Cancer Therapy : As PKC plays a role in cell proliferation and survival, NPC-15437 could be explored as an adjunct therapy in cancer treatment, particularly in tumors where PKC is overactive.
  • Addiction Treatment : The ability to modulate drug-seeking behaviors indicates that NPC-15437 may have a role in developing treatments for addiction to substances such as nicotine or alcohol.

Properties

IUPAC Name

2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50N4O2.2ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26;;;/h22-23H,2-21,26-27H2,1H3,(H,28,31);2*1H;1H2/t22-,23?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFUFMLQSIAASY-HTJANFELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC(=O)N1CCCC[C@H]1CNC(=O)C(CCCCN)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H54Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Npc-15437 dihydrochloride selective prot ein kin
Npc-15437 dihydrochloride selective prot ein kin
Npc-15437 dihydrochloride selective prot ein kin
Npc-15437 dihydrochloride selective prot ein kin
Npc-15437 dihydrochloride selective prot ein kin
Npc-15437 dihydrochloride selective prot ein kin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.